molecular formula C11H16Cl2N2OS B1522970 2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1308650-36-3

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B1522970
CAS No.: 1308650-36-3
M. Wt: 295.2 g/mol
InChI Key: HAWOLUKVJFVABF-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2OS and its molecular weight is 295.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic compound notable for its unique chemical structure, which includes a chloro group, a piperazine moiety, and a thiophene derivative. Its molecular formula is C13H16ClN3OS, with a molar mass of approximately 295.22 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology.

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological and pharmaceutical applications. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC13H16ClN3OS
Molar Mass295.22 g/mol
SolubilityHigh (as hydrochloride)
Chemical StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily as an antagonist at various receptors. The piperazine ring structure is known for modulating neurotransmitter systems, which may contribute to its efficacy in treating mood and cognitive disorders.

The compound's interaction with muscarinic receptors has been particularly noted. Studies suggest that it may have potential applications in treating conditions such as schizophrenia and depression due to its selective binding properties, which can minimize side effects associated with broader-spectrum drugs .

Comparative Analysis

Several compounds share structural similarities with this compound. Here are some notable examples:

Compound NameUnique Features
2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-oneContains a carbonyl group on thiophene, affecting reactivity
4-(Thiophen-2-carbonyl)-piperazineLacks chloro substitution; used in different pharmacological contexts
4-(Thiophen-3-carbonyl)-piperazineSimilar activity profile but varies in substituent position

Case Studies and Research Findings

Research studies have highlighted the potential of this compound in various therapeutic contexts:

  • Neuropharmacological Studies : In vitro studies demonstrated that the compound effectively inhibits certain receptor activities linked to mood disorders .
  • Antipsychotic Potential : A study indicated that compounds with similar structures showed promise in reducing symptoms associated with schizophrenia .
  • Cytotoxicity Assessments : The compound exhibits low cytotoxicity while maintaining potent biological activity, making it an attractive candidate for drug development .

Properties

IUPAC Name

2-chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2OS.ClH/c12-7-11(15)14-4-2-13(3-5-14)8-10-1-6-16-9-10;/h1,6,9H,2-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWOLUKVJFVABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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